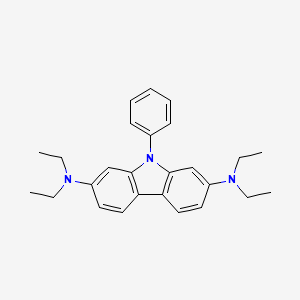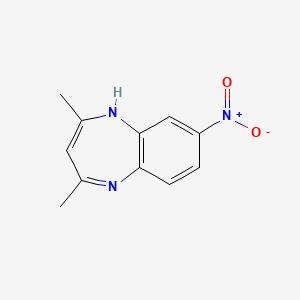![molecular formula C40H30N4O2 B14301457 4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) CAS No. 118798-02-0](/img/structure/B14301457.png)
4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound features a butane-1,4-diyl linkage between two 1,10-phenanthroline moieties, each of which is further connected to a cyclohexa-2,5-dien-1-one group. The intricate arrangement of these functional groups imparts distinct chemical and physical characteristics to the compound.
Vorbereitungsmethoden
The synthesis of 4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) typically involves multi-step organic reactions. The process begins with the preparation of 1,10-phenanthroline derivatives, followed by the introduction of the butane-1,4-diyl linker. The final step involves the attachment of cyclohexa-2,5-dien-1-one groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The phenanthroline moieties can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one groups to cyclohexanone derivatives.
Substitution: The phenanthroline rings can undergo electrophilic substitution reactions, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) finds applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a DNA intercalator, affecting DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as metal ions and biological macromolecules. The phenanthroline moieties can chelate metal ions, forming stable complexes that influence various biochemical pathways. Additionally, the compound’s planar structure allows it to intercalate into DNA, disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other phenanthroline derivatives, 4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) is unique due to its butane-1,4-diyl linkage and cyclohexa-2,5-dien-1-one groups. Similar compounds include:
1,10-Phenanthroline: A simpler derivative without the butane-1,4-diyl linkage.
4,4’-Bipyridine: Lacks the phenanthroline moieties but serves as a bidentate ligand.
2,2’-Bipyridine: Another bidentate ligand with different electronic properties.
Eigenschaften
CAS-Nummer |
118798-02-0 |
|---|---|
Molekularformel |
C40H30N4O2 |
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
4-[9-[4-[9-(4-hydroxyphenyl)-1,10-phenanthrolin-2-yl]butyl]-1,10-phenanthrolin-2-yl]phenol |
InChI |
InChI=1S/C40H30N4O2/c45-33-19-11-25(12-20-33)35-23-15-29-7-5-27-9-17-31(41-37(27)39(29)43-35)3-1-2-4-32-18-10-28-6-8-30-16-24-36(44-40(30)38(28)42-32)26-13-21-34(46)22-14-26/h5-24,45-46H,1-4H2 |
InChI-Schlüssel |
GUQWATPHHXPUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CC(=N3)CCCCC4=NC5=C(C=CC6=C5N=C(C=C6)C7=CC=C(C=C7)O)C=C4)N=C(C=C2)C8=CC=C(C=C8)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)
![1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene](/img/structure/B14301381.png)
![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
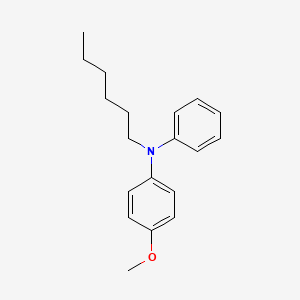
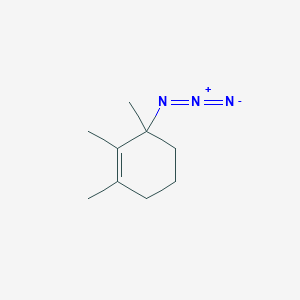
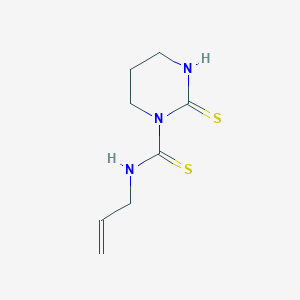
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
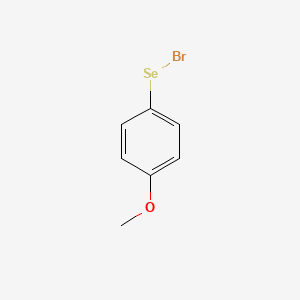
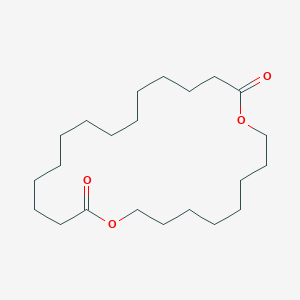
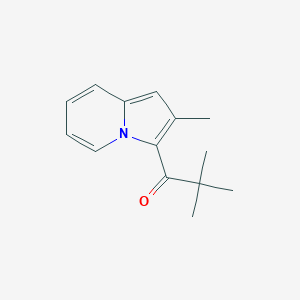
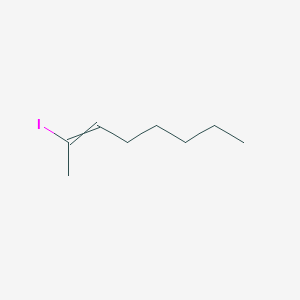
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
